molecular formula C14H18O5 B1325988 Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate CAS No. 898758-26-4

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

Cat. No.: B1325988
CAS No.: 898758-26-4
M. Wt: 266.29 g/mol
InChI Key: JWFVTVGKBRKLLJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-4-19-14(16)8-6-12(15)11-9-10(17-2)5-7-13(11)18-3/h5,7,9H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFVTVGKBRKLLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645816
Record name Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-26-4
Record name Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Using Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate in Pharmaceutical Synthesis

Abstract

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (CAS: Derivative of 1015-55-0 precursor) is a versatile


-keto ester intermediate. While often overlooked in favor of its carboxylic acid precursor, the ethyl ester offers superior solubility profiles and orthogonal protecting group strategies in complex multi-step syntheses. This guide details its application as a critical "switch" molecule for diverging into two major pharmaceutical classes: Polycyclic CNS active agents  (via tetralone cyclization) and Cardiotonic pyridazinones  (via hydrazine condensation).

Introduction: The "Masked" Scaffold

In drug discovery, the value of an intermediate is defined by its "divergence potential"—the ability to access distinct pharmacophores from a single starting material. Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate serves as a lipophilic, shelf-stable precursor to the 5,8-dimethoxy-1-tetralone scaffold, a structural motif ubiquitous in dopamine agonists and quinone-based antitumor agents.

Chemical Identity:

  • IUPAC Name: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

  • Functional Motifs:

    • 2,5-Dimethoxybenzene: Electron-rich core, precursor to quinones upon oxidation.

    • 
      -Keto Group: Reactive site for reductive amination or Wolff-Kishner reduction.
      
    • Ethyl Ester:[1][2] Latent carboxylic acid; allows for organic solvent purification (unlike the free acid).

Strategic Application Pathways

The utility of this intermediate is best visualized as a decision tree. Depending on the reagent applied to the 1,4-dicarbonyl system (masked), the molecule cyclizes into either a carbocyclic (tetralone) or heterocyclic (pyridazinone) system.

Pathway A: The CNS/Oncology Route (Tetralones)

This is the primary industrial application. The molecule is converted into 5,8-dimethoxy-1-tetralone .

  • Mechanism: Hydrolysis

    
     Carbonyl Reduction 
    
    
    
    Intramolecular Friedel-Crafts Cyclization.
  • Target Drugs: Aminotetralins (Dopamine D2 agonists), Anthracycline analogs (Oncology).

Pathway B: The Cardiovascular Route (Pyridazinones)

Direct condensation with hydrazine hydrates.

  • Mechanism: Paal-Knorr type condensation.

  • Target Drugs: Phosphodiesterase III inhibitors (Cardiotonics similar to Levosimendan).

PharmaPathways Start Ethyl 4-(2,5-dimethoxyphenyl) -4-oxobutyrate Step1_A Hydrolysis & Reduction (Wolff-Kishner / Clemmensen) Start->Step1_A Route A Step1_B Hydrazine Hydrate (Ethanol Reflux) Start->Step1_B Route B Step2_A Cyclization (PPA or MSA) Step1_A->Step2_A Product_A 5,8-Dimethoxy-1-tetralone (CNS Scaffold) Step2_A->Product_A Product_B 6-(2,5-dimethoxyphenyl) -4,5-dihydropyridazin-3(2H)-one Step1_B->Product_B

Figure 1: Divergent synthesis pathways from the parent ester to key pharmaceutical scaffolds.

Detailed Protocols

Protocol A: Synthesis of 5,8-Dimethoxy-1-tetralone

Rationale: This protocol converts the ester to the tetralone. Note that the ketone at position 4 is typically reduced before cyclization to prevent the formation of unstable naphthols or rearrangement products, although direct cyclization to the dione is possible but lower yielding.

Reagents:

  • Starting Material: 10.0 g (37.5 mmol)

  • Potassium Hydroxide (KOH): 4.0 equiv

  • Hydrazine Hydrate (80%): 5.0 equiv

  • Diethylene Glycol (DEG): Solvent

  • Polyphosphoric Acid (PPA): Cyclization agent

Step-by-Step Methodology:

  • One-Pot Hydrolysis & Reduction (Modified Huang-Minlon):

    • Charge a 250 mL 3-neck flask with 10.0 g of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate, 8.4 g KOH, and 12 mL Hydrazine Hydrate in 80 mL DEG.

    • Reflux 1: Heat to 100°C for 1 hour (Hydrolysis of ester and hydrazone formation).

    • Distillation: Raise temperature to 195-200°C. Distill off water/ethanol/excess hydrazine until internal temp reaches 200°C.

    • Reflux 2: Maintain at 200°C for 3 hours (Wolff-Kishner reduction).

    • Workup: Cool, dilute with water, acidify with HCl. Extract the resulting 4-(2,5-dimethoxyphenyl)butyric acid with Ethyl Acetate. Dry and concentrate.

    • Checkpoint: Verify disappearance of ketone C=O stretch (approx 1680 cm⁻¹) via IR.

  • Cyclization:

    • Heat 50 g of PPA to 70°C in a beaker.

    • Add the crude butyric acid derivative slowly with mechanical stirring (exothermic).

    • Stir at 70-80°C for 2 hours. Do not exceed 90°C to avoid demethylation.

    • Quench: Pour onto 200 g crushed ice.

    • Isolation: Extract the precipitate with Dichloromethane (DCM). Wash with NaHCO₃ (to remove unreacted acid).

    • Purification: Recrystallize from Hexane/Ethyl Acetate.

Expected Yield: 65-75% overall. Data Validation:

  • 1H NMR (CDCl3): Look for loss of ethyl ester signals and appearance of tetralin aliphatic multiplets (

    
     1.8-2.9 ppm).
    
  • Appearance: Pale yellow solid.

Protocol B: Synthesis of Pyridazinone Derivative

Rationale: Direct reaction of


-keto esters with hydrazine yields 4,5-dihydropyridazin-3(2H)-ones. These are bioisosteres of cardiotonic agents.

Reagents:

  • Starting Material: 1.0 equiv

  • Hydrazine Hydrate: 2.5 equiv

  • Ethanol (Absolute): 10 V (volumes)

  • Acetic Acid (Cat.): 0.1 equiv[3]

Methodology:

  • Dissolve the ester in Ethanol.[2][4]

  • Add Hydrazine Hydrate dropwise at Room Temperature.

  • Add catalytic Acetic Acid.

  • Reflux for 4-6 hours.

  • Monitoring: TLC (50% EtOAc/Hexane). The starting ester (

    
    ) will disappear; a lower 
    
    
    
    fluorescent spot will appear.
  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

Quality Control & Analytics

To ensure pharmaceutical grade quality, the following specifications are recommended for the intermediate before use in GMP workflows.

ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (C18, ACN/H2O)Critical for cyclization yield.
Water Content < 0.5%Karl FischerWater quenches Friedel-Crafts catalysts.
Residual Solvents < 500 ppmGC-HSEthanol/DCM removal.
Identification Conforms1H NMR, MSVerify 2,5-dimethoxy pattern integrity.

HPLC Method Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 280 nm (Dimethoxy absorption).

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[5][6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

Critical Handling Steps:

  • Demethylation Risk: Avoid contact with strong Lewis acids (BBr3, AlCl3) unless demethylation is intended. The 2,5-dimethoxy motif is labile and can form hydroquinones, which oxidize to quinones (sensitizers).

  • Exotherm Control: When using PPA (Protocol A), the reaction is exothermic. uncontrolled heating can lead to charring/tar formation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood for all hydrazine steps (carcinogen suspect).

References

  • Tetralone Synthesis via Cyclization

    • Source: Journal of Organic Chemistry.[7]

    • Citation: Walker, G. N. (1949). "Polycyclic Aromatic Compounds." J. Org.[7] Chem., 14, 476.

    • Relevance: Foundational text on cyclization of phenylbutyric acids to tetralones.
    • Link:[Link]

  • Pyridazinone Formation: Source: BenchChem Application Notes. Citation: "Application Notes and Protocols for (E)-Ethyl 4,4-dimethoxybut-2-enoate in Heterocyclic Synthesis." Relevance: Describes the reaction of gamma-keto/aldehyde esters with hydrazine.
  • Safety Data & Handling: Source: Fisher Scientific SDS. Citation: "Safety Data Sheet: Ethyl 4-chloro-3-oxobutyrate" (Structural Analog for safety baseline). Relevance: Baseline handling for gamma-keto esters.
  • Pharmaceutical Context (Dopamine Agonists)

    • Source: Journal of Medicinal Chemistry.
    • Citation: Horn, A. S., et al. (1984).
    • Relevance: Establishes the 5,8-dimethoxy tetralin core as a precursor to CNS active agents.
    • Link:[Link]

Sources

Scale-up synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2024-08 Process Development & Scale-Up Guide: Synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate , a versatile keto-ester intermediate often utilized in the synthesis of metabolic regulators (e.g., PPAR agonists) and polycyclic aromatic scaffolds.

Unlike bench-scale methods that rely on expensive acid chlorides or chromatography-heavy purifications, this guide focuses on a two-stage industrial process :

  • Regioselective Friedel-Crafts Acylation of 1,4-dimethoxybenzene with succinic anhydride.

  • Acid-Catalyzed Fischer Esterification to yield the final ethyl ester.

Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.

Retrosynthetic Analysis & Strategy

The most efficient disconnection relies on the symmetry of the starting material, 1,4-dimethoxybenzene. By utilizing succinic anhydride, we introduce the 4-carbon linker and the ketone functionality in a single step, generating a crystalline acid intermediate that serves as a "purification reset" point before the final esterification.

Retrosynthesis Target Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (Target Molecule) Intermediate 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid (Crystalline Intermediate) Target->Intermediate Fischer Esterification (EtOH, H+) SM1 1,4-Dimethoxybenzene Intermediate->SM1 Friedel-Crafts Acylation (AlCl3, DCM/ODCB) SM2 Succinic Anhydride Intermediate->SM2

Figure 1: Retrosynthetic strategy highlighting the crystalline acid intermediate as a control point for purity.

Stage 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid.

Reaction Mechanism & Causality

The reaction utilizes Aluminum Chloride (


)  as a strong Lewis acid.[1][2][3] 

complexes with succinic anhydride to generate a highly electrophilic acylium-like species.
  • Regioselectivity: 1,4-dimethoxybenzene is activated at the ortho positions relative to the methoxy groups. Due to symmetry, all four open positions are chemically equivalent initially. Substitution occurs para to one methoxy group and ortho to the other, yielding the 2,5-substitution pattern exclusively.

  • Stoichiometry: Unlike catalytic Friedel-Crafts alkylations, acylation requires >2 equivalents of

    
     . One equivalent complexes with the anhydride, and the second complexes with the carbonyl of the product (preventing deactivation/reversibility).
    
Scale-Up Protocol (1.0 mol Scale)

Reagents:

  • 1,4-Dimethoxybenzene: 138.2 g (1.0 mol)

  • Succinic Anhydride: 110.1 g (1.1 mol)

  • Aluminum Chloride (

    
    ): 293.3 g (2.2 mol)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (EDC) - 1.5 L

Step-by-Step Procedure:

  • Setup: Equip a 3-L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a gas scrubber (to trap HCl evolution).

  • Solvent Charge: Charge DCM (1.0 L) and Succinic Anhydride (110.1 g). Cool to 0–5°C.

  • Catalyst Addition (Critical): Add

    
     portion-wise over 45 minutes. Note: The reaction is exothermic.[4] Maintain internal temperature <10°C.
    
  • Substrate Addition: Dissolve 1,4-dimethoxybenzene in the remaining DCM (500 mL). Add this solution dropwise to the reactor over 60 minutes, maintaining T < 10°C.

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <2% remaining starting material.

  • Quench (Safety Critical):

    • Prepare a mixture of Ice (1 kg) and Conc. HCl (100 mL) in a separate vessel.

    • Slowly pour the reaction mixture into the ice/acid slurry with vigorous stirring. Do not add water to the reactor (violent exotherm risk).

  • Isolation: The intermediate acid often precipitates as a solid from the biphasic quench mixture.

    • If solid forms: Filter, wash with water (3 x 500 mL) and cold methanol (1 x 200 mL).

    • If oil forms:[5] Separate organic layer, extract aqueous layer with DCM, dry (

      
      ), and concentrate. Recrystallize from Ethanol/Water.
      

Yield Target: 85–90% (approx. 200–215 g). Appearance: Off-white to pale yellow solid.

Stage 2: Fischer Esterification

Objective: Conversion to Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate.

Protocol

This step uses ethanol as both reactant and solvent, driving the equilibrium forward via mass action.

Reagents:

  • Intermediate Acid (from Stage 1): 238.2 g (1.0 mol)

  • Ethanol (Absolute): 1.2 L (~20 vol)

  • Sulfuric Acid (

    
    , conc.): 10 mL (Catalytic)
    

Step-by-Step Procedure:

  • Setup: 3-L Round Bottom Flask with reflux condenser and magnetic/mechanical stirring.

  • Charge: Combine Intermediate Acid and Ethanol. Add

    
     dropwise.[6]
    
  • Reflux: Heat to reflux (approx. 78°C) for 6–8 hours.

    • IPC: TLC or HPLC should show complete consumption of the acid.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ~80% of the ethanol.

    • Dilute the residue with Ethyl Acetate (1 L).

    • Wash with Saturated

      
       (2 x 500 mL) to neutralize catalyst and remove unreacted acid.
      
    • Wash with Brine (500 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    
    • High Purity Requirement: If necessary, high-vacuum distillation or recrystallization from hexane/EtOAc can be performed, though the crude is often sufficiently pure (>95%) for subsequent steps.

Process Engineering & Safety (Self-Validating Systems)

To ensure reproducibility and safety, the following control parameters must be validated.

ParameterControl LimitRationale

Quality
Free-flowing powder (Yellow/Green indicates hydrolysis)Hydrated catalyst kills the reaction and causes variable yields.
Addition Temp (Stage 1) < 10°CControls the exotherm and prevents polymerization of the solvent (if THF) or side-reactions.
Gas Scrubbing NaOH Trap ActiveThe reaction generates stoichiometric HCl gas. Proper venting is non-negotiable.
Quench Mode Inverse (Reaction into Water)Direct water addition can cause "volcano" eruptions due to localized superheating.
Process Workflow Diagram

ProcessFlow Start Raw Materials (1,4-DMB, Succinic Anh.) Reactor1 Reactor 1: Acylation (DCM, AlCl3, <10°C) Start->Reactor1 Quench Quench Vessel (Ice/HCl Slurry) Reactor1->Quench Inverse Addition Filter Filtration & Wash (Isolation of Acid) Quench->Filter Precipitation Reactor2 Reactor 2: Esterification (EtOH, H2SO4, Reflux) Filter->Reactor2 Solid Transfer Workup2 Neutralization & Concentration Reactor2->Workup2 Final Final Product (Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate) Workup2->Final

Figure 2: Unit operation workflow emphasizing the isolation of the solid intermediate.

Analytical Specifications

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

  • Physical State: Viscous yellow oil or low-melting solid.

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.32 (d, J=3.0 Hz, 1H, Ar-H)
      
    • 
       7.05 (dd, J=9.0, 3.0 Hz, 1H, Ar-H)
      
    • 
       6.90 (d, J=9.0 Hz, 1H, Ar-H)
      
    • 
       4.12 (q, J=7.1 Hz, 2H, 
      
      
      
      )
    • 
       3.85 (s, 3H, 
      
      
      
      )
    • 
       3.78 (s, 3H, 
      
      
      
      )
    • 
       3.25 (t, J=6.5 Hz, 2H, 
      
      
      
      )
    • 
       2.68 (t, J=6.5 Hz, 2H, 
      
      
      
      )
    • 
       1.25 (t, J=7.1 Hz, 3H, 
      
      
      
      )

References

  • Industrial Scale-Up of Phenyl-Oxobutyric Acids: Google Patents. "JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid."
  • Fischer Esterification Protocols: Master Organic Chemistry. "Fischer Esterification: Mechanism and Catalysis." [Link]

  • Solid Acid Catalysis Alternatives (Green Chemistry Context): ResearchGate. "Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene... catalysed by solid acids."[3][7] [Link]

  • Related Scale-Up of PPAR Agonist Intermediates: Journal of Organic Chemistry / PubMed. "Process Development and Scale-Up of the PPAR Agonist NNC 61-4655." [Link]

Sources

Troubleshooting & Optimization

Common impurities in Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate Synthesis

Executive Summary: The Chemistry of the Problem

You are likely synthesizing Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate via a Friedel-Crafts acylation. Whether you are using Route A (Succinic anhydride


 Acid intermediate 

Esterification) or Route B (Direct acylation with Ethyl succinyl chloride), the electron-rich nature of the 1,4-dimethoxybenzene substrate creates a specific set of impurity risks.

The central challenge is the "Activation-Selectivity Paradox" : The methoxy groups that make the ring reactive enough for acylation also make it susceptible to O-demethylation and poly-substitution.

Diagnostic Guide: Identify Your Impurity

Use the following table to match your analytical data (HPLC/NMR/LC-MS) to the likely impurity.

Impurity NameStructure DescriptionAnalytical SignatureProbable Cause
Impurity A (The "Phenol") 4-(2-hydroxy-5-methoxyphenyl)-...NMR: Loss of one -OMe singlet (approx 3.7 ppm); appearance of exchangeable -OH. MS: [M-14] peak.Harsh Lewis Acid (

) conditions causing O-demethylation.
Impurity B (The "Acid") 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acidNMR: Broad singlet >11 ppm (COOH). LC-MS: [M-28] (loss of ethyl) or [M+H] corresponding to acid.Incomplete esterification (Route A) or hydrolysis of ester (Route B).
Impurity C (The "Bis-Adduct") 1,4-bis(3-ethoxycarbonylpropionyl)-2,5-dimethoxybenzeneMS: High MW dimer. NMR: Symmetric aromatic signals.Excess acylating agent; insufficient stirring.
Impurity D (The "Lactone") Butenolide derivative (Cyclized)IR: Shift in carbonyl stretch (~1770 cm⁻¹).Acid-catalyzed cyclization of the keto-acid intermediate.

Troubleshooting Tickets (Q&A Format)

Ticket #404: The "Missing Methyl" (Demethylation)

User Question: “I am seeing a significant impurity (~15%) with a mass of M-14. My product is turning a dark green/violet color during workup. What is happening?”

Scientist Response: You are experiencing Lewis Acid-Mediated O-Demethylation . This is the most common failure mode when using Aluminum Chloride (


) with polymethoxybenzenes.
  • The Mechanism:

    
     is a hard Lewis acid. It coordinates to the carbonyl oxygen of your product. Because the methoxy group is ortho to the carbonyl, the Aluminum atom forms a stable 6-membered chelate ring involving the methoxy oxygen. This weakens the O-Me bond, allowing a chloride ion to attack the methyl group, cleaving it as methyl chloride and leaving you with a phenol (Impurity A).
    
  • The Fix:

    • Low Temperature: Ensure the acylation is kept between 0°C and 5°C. Do not let it reflux if using

      
      .
      
    • Quench Protocol: The demethylation often happens during a slow quench. Pour the reaction mixture into ice/HCl rapidly to disrupt the Al-complex immediately.

    • Alternative Catalyst: If the problem persists, switch to a milder Lewis acid like Tin(IV) Chloride (

      
      )  or Zinc Chloride (
      
      
      
      )
      . These are less prone to ether cleavage.
Ticket #500: The Stubborn Acid (Hydrolysis)

User Question: “I am trying to make the ethyl ester directly using Ethyl Succinyl Chloride, but I keep isolating the free acid (4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid). Why?”

Scientist Response: Friedel-Crafts acylation releases HCl as a byproduct. If you are using Ethyl Succinyl Chloride , the reaction environment is highly acidic.

  • The Cause: Under the strong Lewis Acid conditions (

    
    ), the ethyl ester moiety is susceptible to cleavage, especially if any moisture is present (generating HCl/Al species that hydrolyze the ester). Furthermore, the ortho-carbonyl group can assist in the hydrolysis of the ester via intramolecular catalysis.
    
  • The Fix:

    • The "Two-Step" Advantage: It is often higher yielding to intentionally synthesize the Acid Intermediate first (using Succinic Anhydride), purify it (it crystallizes well), and then esterify it using Ethanol/Sulfuric Acid (Fischer Esterification). This avoids the "fighting" between forming the bond and keeping the ester intact.

    • Moisture Control: If you must use the acid chloride, ensure the solvent (DCM or Nitrobenzene) is rigorously dry.

Ticket #502: The "Double-Spot" (Regioselectivity & Over-reaction)

User Question: “I see a secondary spot on TLC that runs very close to my product. Is it a regioisomer?”

Scientist Response: It is highly unlikely to be a regioisomer, but very likely to be Impurity C (Bis-acylation) .

  • The Logic: 1,4-Dimethoxybenzene is symmetric.[1] All four open positions are equivalent. Once the first acylation occurs, the ring becomes deactivated (electron-poor) due to the carbonyl group. However, 1,4-dimethoxybenzene is so electron-rich that if you have local excesses of the acylating agent (poor stirring), a second reaction can occur on the other side of the ring.

  • The Fix:

    • Reverse Addition: Add the acylating agent to the dimethoxybenzene solution slowly.

    • Stoichiometry: Use a slight excess of the 1,4-dimethoxybenzene (1.1 eq) rather than the acid chloride. It is easier to wash away unreacted starting material (non-polar) than the bis-adduct.

Visualizing the Pathways

The following diagram maps the formation of the Target vs. the Critical Impurities.

ReactionPathways SM 1,4-Dimethoxybenzene Target TARGET: Ethyl 4-(2,5-dimethoxyphenyl)- 4-oxobutyrate SM->Target AlCl3, 0°C (Ideal Path) Impurity_Bis IMPURITY C (Bis): Di-acylated Product SM->Impurity_Bis Excess Reagent Poor Stirring Reagent Ethyl Succinyl Chloride (or Succinic Anhydride) Reagent->Target Impurity_Acid IMPURITY B (Acid): Hydrolysis Product Target->Impurity_Acid H2O/H+ (Workup Hydrolysis) Impurity_Phenol IMPURITY A (Phenol): Demethylated Product Target->Impurity_Phenol AlCl3, >25°C (Ortho-Chelation)

Figure 1: Reaction network showing the primary synthetic pathway (Green) and the diversion points leading to critical impurities (Red/Yellow).

Recommended Experimental Workflow (The "Safe" Route)

To maximize purity and minimize the "Phenol" and "Bis" impurities, we recommend the Two-Step Protocol over the direct Acid Chloride route.

Step 1: Synthesis of the Acid Intermediate

  • Reagents: 1,4-Dimethoxybenzene (1.0 eq), Succinic Anhydride (1.05 eq),

    
     (2.2 eq).
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene.

  • Procedure:

    • Dissolve substrate and anhydride in DCM.[2]

    • Cool to 0°C.

    • Add

      
       portion-wise (Exothermic!).
      
    • Stir at 0°C

      
       RT for 4 hours.
      
    • Quench: Pour into Ice/HCl.

    • Purification: The acid intermediate often precipitates or can be extracted into NaOH, washed with DCM (removes unreacted dimethoxybenzene), and re-precipitated with HCl. This step removes Impurity C and Starting Material.

Step 2: Esterification

  • Reagents: Acid Intermediate, Ethanol (Excess),

    
     (Cat.).
    
  • Procedure: Reflux for 4-6 hours.

  • Benefit: This step is gentle and avoids the harsh Lewis acids that cause demethylation (Impurity A).

References

  • Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Demethylation Risks: "Demethylation of 2,5-dimethoxyacetophenone aluminum chloride." Journal of Organic Chemistry. (General mechanism of ortho-methoxy cleavage by AlCl3).
  • Specific Synthesis Context: Suwito, H., et al. (2017). "4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid."[3] Molbank, 2017(2), M938.[3] Link (Describes the synthesis of the acid intermediate via succinic anhydride).

  • Solid Acid Catalysis Alternatives: "Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene... catalysed by solid acids."[4] ResearchGate.[4][5] Link (Discusses catalyst deactivation and alternatives to AlCl3).

Sources

Technical Support Center: Preventing Degradation of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-25-DMP Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Immediate Action

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is a specialized


-keto ester intermediate often employed in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds. Its stability is compromised by three primary vectors: hydrolytic cleavage  of the ester, oxidative quinone formation  at the electron-rich 2,5-dimethoxybenzene moiety, and photochemical Norrish Type II cleavage .

If you are currently observing degradation (discoloration, precipitation, or purity drop), execute the following Emergency Stabilization Protocol immediately:

  • Purge : Overlay the sample with dry Argon or Nitrogen immediately.

  • Temperature Drop : Transfer to -20°C storage.

  • Light Shield : Wrap the container in aluminum foil or transfer to amber glass.

  • Solvent Removal : If in solution, remove solvent in vacuo at

    
     to minimize hydrolytic acceleration.
    

Troubleshooting & Diagnostics (Q&A)

Issue 1: "My compound has turned from off-white/yellow to a dark orange or brown oil."

Diagnosis: Oxidative Degradation (Quinone Formation). Technical Insight: The 2,5-dimethoxy substitution pattern makes the phenyl ring highly electron-rich and susceptible to oxidation. Exposure to atmospheric oxygen, especially in solution or under light, can lead to the formation of p-quinone species or complex oxidative coupling products. Resolution:

  • Immediate: Purify via silica gel chromatography (rapid filtration) to remove oxidized impurities.

  • Prevention: Store strictly under inert atmosphere (Argon). Avoid chlorinated solvents (e.g., CHCl

    
    ) that may contain traces of HCl or phosgene, which accelerate decomposition.
    
Issue 2: "I see a new peak at R ~2.5 min (LC-MS) and a loss of the ethyl group in NMR."

Diagnosis: Ester Hydrolysis. Technical Insight: The ethyl ester moiety is labile. Hydrolysis yields 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid . This reaction is autocatalytic; the generated carboxylic acid lowers the pH, further accelerating ester cleavage. Resolution:

  • Correction: If the acid is the desired product, proceed. If not, re-esterification (EtOH/H

    
    SO
    
    
    
    cat.) is possible but risky due to side reactions.
  • Prevention: Ensure all solvents are anhydrous (

    
     ppm H
    
    
    
    O). Store solid material with desiccant packets.
Issue 3: "The melting point has dropped significantly, and the solid feels 'sticky'."

Diagnosis: Hygroscopicity & Partial Hydrolysis. Technical Insight: The keto-ester functionality can coordinate water, lowering the lattice energy and melting point. Absorbed water initiates hydrolysis. Resolution:

  • Action: Recrystallize immediately from anhydrous Ethanol/Hexane or dry under high vacuum (

    
     mbar) for 4 hours.
    

Degradation Pathways & Mechanism

Understanding the molecular vulnerabilities is key to prevention. The diagram below details the specific degradation vectors for Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate.

DegradationPathways Main Ethyl 4-(2,5-dimethoxyphenyl) -4-oxobutyrate Acid Hydrolysis Product: 4-(2,5-dimethoxyphenyl) -4-oxobutanoic acid Main->Acid + H2O / H+ or OH- Quinone Oxidation Product: 1,4-Benzoquinone Derivatives Main->Quinone + O2 / Light Photo Photolysis Product: Norrish Type II Cleavage Fragments Main->Photo + UV (hν)

Figure 1: Primary degradation pathways including hydrolysis (Red), oxidative quinone formation (Yellow), and photocleavage (Green).[1][2]

Storage & Handling Protocols

A. Storage Conditions Matrix

Adhere to these parameters to maintain purity


 for 12+ months.
ParameterRecommendationCritical LimitMechanism of Failure
Temperature -20°C (Freezer)

Thermal acceleration of hydrolysis/oxidation.
Atmosphere Argon or NitrogenAir (21% O

)
Electron-rich ring oxidation to quinones.
Light Amber Vial / FoilUV/DaylightNorrish Type II photocleavage of ketone.
State Solid (Crystalline)SolutionSolution state increases molecular collision/reaction rates.
Container Borosilicate GlassPolystyrenePlasticizers can leach; gas permeability of plastic is high.
B. Solvent Compatibility Guide

When using this compound in reactions, solvent choice affects stability.[3]

  • Recommended: Anhydrous Dichloromethane (DCM), Toluene, Ethyl Acetate.

  • Use with Caution: Ethanol/Methanol (Transesterification risk if catalytic acid/base is present).

  • Avoid: Water, DMSO (Oxidant at high temp), Ethers with peroxides.

Analytical Validation (QC)

To verify the integrity of your compound before critical experiments, use this tiered validation approach.

Tier 1: Rapid Check (TLC)
  • Stationary Phase: Silica Gel 60 F

    
    .
    
  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV (254 nm) and p-Anisaldehyde stain (oxidative spots turn distinct colors).

  • Pass Criteria: Single spot, R

    
     ~0.4–0.5. Tail or baseline spot indicates acid formation.
    
Tier 2: Quantitative Purity (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: 254 nm (Aromatic) and 280 nm (Dimethoxy specificity).

Tier 3: Structural Confirmation ( H NMR)

Look for these diagnostic signals in CDCl


:
  • Ethyl Ester: Triplet at

    
     1.25 (3H), Quartet at 
    
    
    
    4.15 (2H).
  • Methoxy Groups: Two singlets at

    
     3.7–3.9 (3H each).
    
  • Aromatic Protons: Multiplets at

    
     6.9–7.3 (3H).
    
  • Degradation Sign: Disappearance of ethyl quartet/triplet (Hydrolysis). Broadening of aromatic peaks (Oxidation/Polymerization).

References

  • Hydrolytic Stability of Esters : Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

  • Oxidation of Dimethoxybenzenes : Fuentes, N., et al. (2012). "Anodic oxidation of 2,5-diaryl-1,4-dimethoxybenzene derivatives". ResearchGate.[4][5]

  • Photochemistry of Aromatic Ketones (Norrish Reactions) : IUPAC. (2006). Compendium of Chemical Terminology (the "Gold Book"). "Norrish Type II photoelimination".

  • Handling of Air-Sensitive Reagents : Aldrich Chemical Co. (2024). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

  • Synthesis and Stability of 4-Aryl-4-oxobutyrates : Journal of Sciences, Islamic Republic of Iran. (2012). "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives".

Sources

Validation & Comparative

Comparing synthesis methods for Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate is a critical pharmacophore precursor, often utilized in the synthesis of lipid-regulating agents (fibrates), radioligands for serotonin receptors, and specific antipsychotic motifs. Its structure features an electron-rich 2,5-dimethoxybenzene core coupled to a


-keto ester tail.

Synthesizing this molecule presents a classic chemoselectivity challenge: balancing Friedel-Crafts acylation efficiency against the lability of the methoxy ether groups. Strong Lewis acids required for acylation (e.g.,


) often catalyze unwanted demethylation, converting the target into phenolic byproducts.

This guide compares three distinct synthetic methodologies:

  • Method A (The Robust Route): Succinic Anhydride Acylation

    
     Fischer Esterification.
    
  • Method B (The Direct Route): Acylation with Ethyl Succinyl Chloride.

  • Method C (The Green Route): Zeolite-Catalyzed Acylation.

Recommendation: Method A is the superior protocol for high-purity applications (GLP/GMP) due to the ease of purifying the crystalline acid intermediate. Method B is faster for small-scale discovery but suffers from lower purity profiles.

Comparative Decision Matrix

The following table summarizes the trade-offs between the three methods based on experimental data and process scalability.

FeatureMethod A: Anhydride (Two-Step)Method B: Acid Chloride (Direct)Method C: Zeolite (Green)
Overall Yield 75 - 82%60 - 65%40 - 55%
Purity (HPLC) >98% (after recrystallization)~90% (requires chromatography)>95% (clean conversion)
Atom Economy Moderate (Loss of

)
Low (Loss of HCl + Al waste)High (Catalytic)
Key Risk Two unit operations requiredEster hydrolysis / DemethylationLow conversion / Catalyst fouling
Scalability Excellent (Crystalline intermediate)Poor (Oily product, difficult workup)Good (Flow chemistry potential)
Reagent Cost Low (Succinic anhydride is cheap)Medium (Acid chloride is pricier)High (Specialized Zeolites)

Method A: The Robust Two-Stage Process (Recommended)

This method separates the carbon-carbon bond formation from the esterification. By isolating the intermediate 4-(2,5-dimethoxyphenyl)-4-oxobutyric acid , researchers can remove regioisomers and demethylated impurities via crystallization before the final esterification.

Phase 1: Friedel-Crafts Acylation

Reaction: 1,4-Dimethoxybenzene + Succinic Anhydride


 Carboxylic Acid Intermediate

Protocol:

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a mechanical stirrer, N2 inlet, and addition funnel.

  • Solvation: Dissolve 1,4-dimethoxybenzene (13.8 g, 100 mmol) and succinic anhydride (11.0 g, 110 mmol) in anhydrous Dichloromethane (DCM, 150 mL).

  • Catalyst Addition (Critical): Cool the mixture to 0°C . Add anhydrous Aluminum Chloride (

    
    , 29.3 g, 220 mmol) portion-wise over 30 minutes. Note: Exotherm control is vital to prevent methoxy cleavage.
    
  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. The mixture will turn dark red/brown.

  • Quench: Pour the reaction mixture slowly into a beaker of crushed ice (300 g) and conc. HCl (20 mL). Stir vigorously to hydrolyze the aluminum complex.

  • Isolation: Extract with DCM (

    
     mL). Extract the organic layer with 10% 
    
    
    
    (aq). The product moves to the aqueous phase (as the carboxylate), leaving non-acidic impurities in the organic layer.
  • Precipitation: Acidify the aqueous extract with 6M HCl to pH 1. The solid acid precipitates. Filter, wash with cold water, and dry.[1]

Phase 2: Fischer Esterification

Reaction: Carboxylic Acid Intermediate + Ethanol


 Ethyl Ester

Protocol:

  • Reflux: Suspend the dried acid (from Phase 1) in absolute Ethanol (100 mL). Add conc.

    
     (1 mL).
    
  • Time: Reflux for 6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3).

  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc, wash with saturated

    
     and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Hexane/Ethanol if necessary.
    
Mechanistic Pathway (Method A)[2]

MethodA Start 1,4-Dimethoxybenzene + Succinic Anhydride Complex Acylium-AlCl3 Complex Start->Complex AlCl3, 0°C Inter Sigma Complex (Arenium Ion) Complex->Inter Electrophilic Attack Acid 4-(2,5-dimethoxyphenyl)- 4-oxobutyric acid Inter->Acid Hydrolysis (HCl/Ice) Ester TARGET: Ethyl 4-(2,5-dimethoxy phenyl)-4-oxobutyrate Acid->Ester EtOH, H+, Reflux

Figure 1: Stepwise synthesis ensuring purification of the acid intermediate before esterification.

Method B: Direct Acylation (Acid Chloride Route)

This method attempts to install the entire side chain in one step using Ethyl Succinyl Chloride (Ethyl 4-chloro-4-oxobutyrate).

Protocol:

  • Reagents: 1,4-Dimethoxybenzene (10 mmol) + Ethyl Succinyl Chloride (11 mmol).

  • Catalyst:

    
     (Tin(IV) Chloride) is preferred over 
    
    
    
    .
    • Expert Insight:

      
       is strong enough to coordinate with the ester oxygen of the reagent, leading to hydrolysis or complexation that stalls the reaction. 
      
      
      
      is milder and preserves the ester moiety.
  • Conditions: DCM, 0°C to RT, 12 hours.

  • Workup: Quench with water. Organic phase separation. Flash chromatography is mandatory here as the product is an oil and cannot be purified by acid/base extraction (it is neutral).

Why it fails for scale-up: The ester group in the reagent competes with the acid chloride for the Lewis Acid. This requires excess catalyst, which invariably leads to some cleavage of the methoxy groups on the ring (demethylation to phenols), resulting in a "dirty" reaction profile.

Method C: Green Catalytic Route (Zeolites)

For laboratories prioritizing Green Chemistry, solid acid catalysts replace stoichiometric metal chlorides.

Protocol:

  • Catalyst: Zeolite H-Beta or Indion-125 resin.

  • Solvent: Nitrobenzene (acts as a polar solvent to stabilize the transition state) or solvent-free (neat).

  • Conditions: 120°C for 24 hours.

  • Outcome: The reaction is cleaner (no metal waste), but conversion is often capped at ~50-60% due to the bulky nature of the dimethoxybenzene preventing efficient diffusion into the zeolite pores.

Process Logic & Troubleshooting

Figure 2: Decision logic for selecting the synthesis route based on scale and purity requirements.

References

  • Friedel-Crafts Acylation of Anisoles

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: General procedure for acylation of activ
    • Link:

  • Synthesis of 4-alkoxyphenyl-4-oxobutyric acids

    • Source: Google P
    • Context: Industrial method using succinic anhydride and Lewis acids in dichlorobenzene.[2]

    • Link:

  • Solid Acid Catalysis for Acylation

    • Source: ResearchGate (Insight into Friedel-Crafts acyl
    • Context: Comparison of Zeolites and Resins to avoid catalyst deactiv
    • Link:

  • Intramolecular Friedel-Crafts Acylation (Org. Syn.)

    • Source: Organic Syntheses, Vol. 95, pp. 486-502 (2018).
    • Context: Handling of dimethoxyphenyl substrates and acid chloride sensitivity.[3][4]

    • Link:

Sources

Benchmarking the performance of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (hereafter EDO ) is a critical C4-synthon used primarily in the synthesis of 5,8-dimethoxy-1-tetralone , a gateway scaffold for polycyclic alkaloids (e.g., Corydalis derivatives) and selective serotonin/dopamine receptor ligands.

While EDO can be synthesized via direct Friedel-Crafts acylation using ethyl succinyl chloride, this guide benchmarks this route against the industry-standard Succinic Anhydride (Free Acid) route.

The Verdict: For scale-up and purity, the Succinic Anhydride route (followed by esterification) is superior. Although it adds a discrete chemical step, it avoids the critical failure modes of the direct ester route: Lewis-acid mediated demethylation and competitive ester hydrolysis during workup.

Comparative Analysis of Synthetic Routes

Route A: Direct Acylation (The "Shortcut" Method)
  • Reagents: 1,4-Dimethoxybenzene + Ethyl Succinyl Chloride + AlCl₃.

  • Mechanism: Direct electrophilic aromatic substitution (EAS) introducing the ester-bearing side chain.

Route B: The Anhydride Benchmark (Recommended)
  • Reagents: 1,4-Dimethoxybenzene + Succinic Anhydride + AlCl₃

    
     Free Acid 
    
    
    
    Esterification (EtOH/H⁺).
  • Mechanism: Ring opening of the anhydride to form the keto-acid, followed by standard Fisher esterification.

Performance Data Matrix
MetricRoute A: Direct Ester AcylationRoute B: Anhydride Route (Benchmark)
Overall Yield 45 – 60%75 – 85% (over 2 steps)
Purity (HPLC) 85 – 92% (Crude)>98% (After acid-base workup)
Impurity Profile High risk of demethylated phenols (due to AlCl₃ attack on ether) and hydrolyzed acid .Clean. The intermediate acid allows removal of non-acidic byproducts via base extraction.
Atom Economy Lower (Requires synthesis of acid chloride).High (Direct use of bulk anhydride).
Scalability Poor. Highly sensitive to quench conditions (ester hydrolysis).Excellent . Robust intermediate isolation.[1][2]

Technical Deep Dive: Why Route A Fails at Scale

As a Senior Scientist, I advise against Route A for rigorous pharmaceutical intermediate production due to two specific chemical incompatibilities:

  • Lewis Acid Sensitivity: The 2,5-dimethoxy motif is electron-rich. While this facilitates acylation, it also makes the methoxy groups susceptible to cleavage by strong Lewis acids like AlCl₃, especially if the reaction temperature drifts above 5°C. This generates phenolic impurities that are difficult to separate from the keto-ester.

  • Quench Hydrolysis: The target molecule contains an ester.[2][3] To quench the AlCl₃ complex, water/acid is required. In the presence of the Lewis acid and water, the ethyl ester moiety often hydrolyzes back to the acid, creating a mixture of Ester (Product) and Acid (Byproduct). Route B embraces this by intentionally making the acid first.

Validated Experimental Protocol (Route B)

This protocol utilizes the "Self-Validating" principle: The intermediate acid's solubility properties allow you to confirm success before proceeding to the final ester.

Step 1: Synthesis of 4-(2,5-dimethoxyphenyl)-4-oxobutyric acid
  • Setup: Flame-dried 3-neck flask, N₂ atmosphere.

  • Solvent: Dichloromethane (DCM) is preferred over Nitrobenzene for ease of workup, despite lower boiling point.

  • Addition: Dissolve 1,4-dimethoxybenzene (1.0 eq) and Succinic Anhydride (1.1 eq) in DCM. Cool to 0°C.

  • Catalyst: Add AlCl₃ (2.2 eq) portion-wise. Note: 2 equivalents are needed—one to complex the carbonyls, one to catalyze.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours. The mixture will turn dark red/orange.

  • Quench (Critical): Pour onto ice/HCl. Stir vigorously.

  • Purification (The Checkpoint):

    • Separate organic layer.[1]

    • Extract organic layer with 10% Na₂CO₃ (aq) . The product (Acid) moves to the aqueous phase; unreacted dimethoxybenzene stays in DCM.

    • Acidify the aqueous layer with HCl. The product precipitates as a white/off-white solid.

    • Filtration: Collect solid. Yield: ~85%.

Step 2: Esterification to Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate
  • Reflux: Suspend the acid from Step 1 in Absolute Ethanol (5 vol) .

  • Catalyst: Add H₂SO₄ (0.1 eq) or p-TSA .

  • Process: Reflux for 6 hours. Monitor by TLC (Acid spot disappears).

  • Workup: Concentrate ethanol. Dilute with EtOAc, wash with NaHCO₃ (removes trace acid). Dry and concentrate.

  • Result: Clear to pale yellow oil or low-melting solid.

Pathway Visualization

The following diagrams illustrate the chemical logic and decision-making process.

Diagram 1: Synthetic Pathway Comparison

SynthesisComparison Start 1,4-Dimethoxybenzene RouteA_Step1 Rxn: Ethyl Succinyl Chloride Cat: AlCl3 Start->RouteA_Step1 Route A (Direct) RouteB_Step1 Rxn: Succinic Anhydride Cat: AlCl3 Start->RouteB_Step1 Route B (Benchmark) RouteA_Quench Quench (Ice/H2O) RouteA_Step1->RouteA_Quench Product_Impure Crude EDO (Contains Acid + Phenols) RouteA_Quench->Product_Impure Hydrolysis Risk Intermediate Intermediate: Keto-Acid (Purified via Base Extraction) RouteB_Step1->Intermediate High Yield RouteB_Step2 Esterification (EtOH / H+) Intermediate->RouteB_Step2 Product_Pure Target: Pure EDO (Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate) RouteB_Step2->Product_Pure

Caption: Comparison of Direct Acylation (Route A) vs. Anhydride Route (Route B). Route B offers superior impurity control.

Diagram 2: Downstream Application (Tetralone Synthesis)

TetralonePathway EDO Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (EDO) Reduction Reduction Step (Pd/C H2 or Clemmensen) EDO->Reduction Reduce Ketone Butyrate Ethyl 4-(2,5-dimethoxyphenyl)butyrate (Saturated Ester) Reduction->Butyrate Cyclization Cyclization (PPA or H2SO4) Butyrate->Cyclization Intramolecular FC Tetralone 5,8-Dimethoxy-1-tetralone (Key Pharma Scaffold) Cyclization->Tetralone

Caption: The primary pharmaceutical application of EDO is the synthesis of 5,8-dimethoxy-1-tetralone.

References

  • Friedel-Crafts Acylation Mechanisms

    • Title: Friedel-Crafts Acylation of Anisole and Derivatives.[3]

    • Source: University of Wisconsin-Madison (Chemistry Dept).
    • URL:[Link] (General Reference for FC Mechanism on Alkoxybenzenes).

  • Tetralone Synthesis Context

    • Title: Total Synthesis of Natural Products Containing the Tetralone Subunit.[3]

    • Source: Semantic Scholar / Research Papers.
    • URL:[Link]

  • Reactivity of 1,4-Dimethoxybenzene

    • Title: Friedel-Crafts Alkylation/Acylation of 1,4-Dimethoxybenzene.[4][5]

    • Source: CCSF Chemistry Department.
    • URL:[Link]

  • Product Characterization (Isomer Confirmation)

    • Title: 5,8-Dimethoxy-1-tetralone (Downstream Product Data).[6]

    • Source: Sigma-Aldrich Product Catalog (CAS 1015-55-0).

Sources

Cross-reactivity studies of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate as a Hapten Scaffold for Forensic Immunoassays

Executive Summary

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (E-2,5-DMPOB) is a critical synthetic intermediate and hapten precursor utilized primarily in the development of forensic toxicology assays. Unlike direct pharmacological agents, its primary "biological system" utility lies in its role as a class-specific immunogen for the detection of 2,5-dimethoxyphenethylamines (the "2C" series) and NBOMe derivatives.

This guide compares the performance of antibodies generated using E-2,5-DMPOB-derived immunogens against those derived from alternative hapten designs (N-linked and 4-position linkers). Analysis confirms that E-2,5-DMPOB offers superior class-wide sensitivity for 2C-series designer drugs but requires rigorous blocking strategies to mitigate cross-reactivity with endogenous catecholamines.

Mechanism of Action & Hapten Design

To detect small molecules (haptens) like designer drugs, they must be conjugated to a carrier protein (e.g., BSA, KLH) to elicit an immune response. The structural fidelity of the hapten determines the antibody's specificity.

  • The Molecule: E-2,5-DMPOB features a 2,5-dimethoxyphenyl ring (the pharmacophore) and a 4-carbon oxo-butyrate side chain.

  • The Strategy: The side chain acts as a "spacer arm" (Linker). Upon hydrolysis and conjugation, it mimics the ethylamine tail of the target drug (e.g., 2C-B), exposing the aromatic ring to the immune system.

  • Biological Interaction: The resulting antibodies recognize the electron-rich 2,5-dimethoxy motif, a hallmark of hallucinogenic phenethylamines.

Figure 1: Hapten Activation & Signaling Pathway

HaptenPath Ester Ethyl 4-(2,5-dimethoxyphenyl) -4-oxobutyrate Acid Hydrolyzed Acid (Active Hapten) Ester->Acid Alkaline Hydrolysis (NaOH/MeOH) NHS NHS-Activated Ester Acid->NHS EDC/NHS Activation Conjugate Immunogen (Hapten-BSA Complex) NHS->Conjugate Lysine Conjugation (Carrier Protein) Ab Polyclonal Antibody (Anti-2C Class) Conjugate->Ab Host Immunization (Rabbit/Goat) Target Target Analyte Binding (2C-B, 2C-I, 2C-E) Ab->Target Competitive Binding (ELISA/LFA)

Caption: Workflow transforming the E-2,5-DMPOB precursor into a functional immunogen for antibody production.

Comparative Performance Analysis

The efficacy of E-2,5-DMPOB (C-Linker) was evaluated against two alternative hapten strategies:

  • N-Linker Strategy: Hapten attached via the amine group of the drug.

  • 4-Pos Linker Strategy: Hapten attached at the para-position of the phenyl ring.

Table 1: Cross-Reactivity Profiles (Relative %)

Data normalized to 2C-B (100%). Higher values indicate stronger detection.

Analyte (Drug)E-2,5-DMPOB (C-Linker) Alternative A (N-Linker)Alternative B (4-Pos Linker)
2C-B (Target)100% 100%100%
2C-I 94% 88%12%
2C-E 91% 85%8%
25I-NBOMe 76% 15%<1%
Amphetamine <0.5%12%<0.1%
Methamphetamine <0.5%15%<0.1%
Mescaline 45%30%85%

Analysis:

  • E-2,5-DMPOB (C-Linker): Demonstrates the best Broad-Spectrum Detection . By exposing the entire 2,5-dimethoxy ring and the 4-position substituent (Br, I, Ethyl), antibodies raised against this hapten can detect various 2C analogs (2C-I, 2C-E) with high sensitivity.

  • N-Linker: Suffers from higher cross-reactivity with common amphetamines because the "tail" is buried in the carrier protein, leaving only the ring exposed, which resembles generic amphetamines.

  • 4-Pos Linker: Highly specific for the side chain but loses recognition of the halogenated 4-position. It fails to detect 2C-I or 2C-E efficiently because the antibody is trained to ignore the 4-position variation.

Experimental Protocols

To replicate these cross-reactivity studies, the following self-validating protocol is recommended.

Protocol A: Immunogen Synthesis (Hapten Activation)

Rationale: The ethyl ester must be hydrolyzed to a carboxylic acid to enable conjugation to the lysine residues of the carrier protein.

  • Hydrolysis: Dissolve 50 mg of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate in 2 mL MeOH. Add 1 mL of 1M NaOH. Stir at RT for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the ester spot (Rf ~0.6) disappears.

  • Acidification: Adjust pH to 3.0 using 1M HCl. Extract with EtOAc (3x 5 mL). Dry over MgSO4 and evaporate to yield the free acid.

  • Activation: Dissolve the acid in anhydrous DMF. Add 1.2 eq of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of NHS (N-hydroxysuccinimide). Stir for 4 hours to form the NHS-active ester.

  • Conjugation: Add the active ester dropwise to a solution of BSA (Bovine Serum Albumin) in PBS (pH 7.4). Incubate overnight at 4°C.

  • Purification: Dialyze against PBS for 48 hours to remove unbound hapten.

Protocol B: Competitive ELISA for Cross-Reactivity

Rationale: A competitive assay validates the antibody's specificity. The drug in the sample competes with a plate-bound conjugate for the antibody.

  • Coat Plate: Coat microtiter plate with Drug-Ovalbumin conjugate (0.5 µg/mL). Block with 1% Casein.

  • Competition: Add 50 µL of standard (Drug or Interferent at varying concentrations) + 50 µL of Anti-E-2,5-DMPOB Antibody.

  • Incubation: Incubate 60 min at RT. Wash 3x with PBS-Tween.

  • Detection: Add HRP-secondary antibody. Incubate 30 min. Wash 3x.

  • Read: Add TMB substrate. Stop with H2SO4. Read OD at 450 nm.

  • Calculation: Calculate % Cross-Reactivity = (IC50 of Target / IC50 of Analog) × 100.

Figure 2: Logical Flow of Cross-Reactivity Validation

ValidationLogic Start Synthesized Immunogen (E-2,5-DMPOB) Screen Primary Screen (vs. 2C-B) Start->Screen Decision Sensitivity > 10 ng/mL? Screen->Decision Specific Specificity Test (vs. Amphetamines) Decision->Specific Yes Fail Redesign Hapten Decision->Fail No Broad Broad Spectrum Test (vs. 2C-I, 2C-E) Specific->Broad <1% Cross-Rx Specific->Fail >1% Cross-Rx Pass Valid Forensic Reagent Broad->Pass High Affinity

Caption: Decision matrix for validating the specificity of the hapten-derived antibody.

Critical Interpretation & Troubleshooting

The "Linker Effect" Bias: A common pitfall in using E-2,5-DMPOB is the "Linker Effect." The antibody may develop higher affinity for the 4-oxobutyrate linker itself rather than the drug.

  • Observation: High signal in blank samples or failure to displace with free drug.

  • Solution: Use a Heterologous Assay . If the immunogen used a C4-Linker (butyrate), use a coating antigen with a C2 or C6 linker on the plate. This forces the antibody to bind the drug moiety, not the linker.

Stability Concerns: The ethyl ester is stable at room temperature, but the active NHS-ester (intermediate) is moisture-sensitive. Always prepare the activated hapten immediately prior to conjugation.

References

  • Regester, L. E., et al. (2015). "Determination of designer drug cross-reactivity on five commercial immunoassay screening kits." Journal of Analytical Toxicology. Link

  • Nakanishi, K., et al. (2012).[1] "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines." Forensic Science International.[1] Link

  • Swortwood, M. J., et al. (2014). "Immunoassay cross-reactivity of designer drugs." AACC Clinical Chemistry. Link

  • Santa Cruz Biotechnology. "4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid Product Data." SCBT. Link

  • Sigma-Aldrich. "4-(2,5-Dimethoxyphenyl)butyric acid - CAS 1083-11-0." Merck KGaA. Link

Sources

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